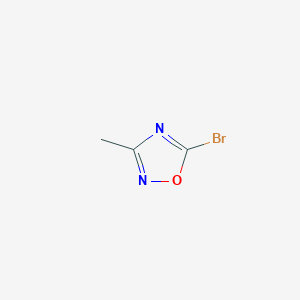

5-Bromo-3-methyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c1-2-5-3(4)7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNKLCHIQZCUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Guide to the Retrosynthetic Analysis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A Strategic Approach for Medicinal Chemistry

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a robust bioisosteric replacement for amide and ester functionalities.[1][2] This attribute enhances metabolic stability and modulates pharmacokinetic properties, making it a privileged structure in drug design.[3][4] This guide provides a comprehensive retrosynthetic framework for 3,5-disubstituted 1,2,4-oxadiazoles, moving beyond simple reaction lists to explore the strategic and mechanistic considerations that inform rational molecular design. We will dissect the most prevalent and field-proven synthetic pathways, offering detailed protocols and expert insights for researchers in drug discovery and development.

The Strategic Importance of Retrosynthesis for 1,2,4-Oxadiazoles

Retrosynthetic analysis is the art of deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For a 3,5-disubstituted 1,2,4-oxadiazole, the choice of disconnection dictates the entire synthetic strategy, including which substituent (R¹ or R²) is incorporated from which starting material. This decision is critical for efficiently exploring structure-activity relationships (SAR). The two dominant retrosynthetic paradigms are the Amidoxime Route and the Nitrile Oxide Cycloaddition Route, each offering distinct advantages in precursor accessibility and regiochemical control.

Primary Retrosynthetic Disconnection: The Amidoxime/[4+1] Route

The most widely employed and versatile strategy for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the condensation of an amidoxime with an activated carboxylic acid derivative.[1] This pathway is conceptually a [4+1] atom approach, where four atoms (C-N-O-H from the amidoxime) combine with one electrophilic carbon atom (from the acylating agent).

The Disconnection Logic

The key disconnection breaks the N4—C5 and O2—C3 bonds, identifying an amidoxime (1) as the precursor for the R¹-substituted C3 position and an acylating agent (2) as the precursor for the R²-substituted C5 position.

Caption: Primary retrosynthetic disconnection of the 1,2,4-oxadiazole core.

Causality and Strategic Choice

This route is dominant for several reasons:

-

Precursor Availability: Carboxylic acids (or their activated forms like acid chlorides and esters) are among the most diverse and commercially available chemical feedstocks. Amidoximes are readily prepared from the equally diverse pool of nitriles by reaction with hydroxylamine.[2][5]

-

Reliability: The formation of the intermediate O-acyl amidoxime and its subsequent cyclodehydration are typically high-yielding and predictable processes.[1]

-

Versatility: The reaction conditions can be tuned from harsh (high temperature) to exceptionally mild (room temperature), accommodating a wide range of sensitive functional groups.[6]

This pathway is the method of choice when the R² substituent originates from a readily available carboxylic acid and the R¹ substituent comes from an accessible nitrile.

Forward Synthesis: Mechanism and Key Intermediate

The forward synthesis proceeds via a two-step sequence:

-

Acylation: The nucleophilic nitrogen of the amidoxime attacks the electrophilic acylating agent to form an O-acyl amidoxime intermediate (3) . This step is often the primary product, and the intermediate can sometimes be isolated.[1]

-

Cyclodehydration: The intermediate (3) undergoes an intramolecular cyclization with the elimination of water to form the aromatic 1,2,4-oxadiazole ring. This step is frequently promoted by heat or, more commonly in modern synthesis, by a base.

Caption: Forward synthesis via the O-acyl amidoxime intermediate.

Experimental Protocol: One-Pot Synthesis from an Amidoxime and Carboxylic Acid

Modern protocols often favor one-pot procedures that avoid the isolation of the O-acyl amidoxime, improving efficiency. The use of carbonyldiimidazole (CDI) as a coupling agent is a robust and widely applicable method.[7]

Objective: To synthesize 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole.

Materials:

-

4-Methoxybenzamidoxime (1.0 equiv)

-

Benzoic Acid (1.1 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of benzoic acid (1.1 equiv) in anhydrous DMF, add CDI (1.2 equiv) in portions at room temperature.

-

Stir the mixture for 1 hour at room temperature to allow for the formation of the acyl-imidazolide intermediate.

-

Add 4-methoxybenzamidoxime (1.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole.

Self-Validation: This protocol is self-validating as the reaction progress can be monitored to completion. The final product's identity and purity are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, m.p.), ensuring the successful formation of the target heterocycle.

Data Summary: Common Cyclization Conditions

While thermal cyclization is classic, various catalytic systems have been developed to perform the cyclodehydration under milder conditions, which is crucial for complex, thermosensitive substrates.

| Reagent/Catalyst | Solvent | Temperature | Key Advantage | Reference |

| Heat (None) | DMF, Pyridine, Dioxane | 100-160 °C | Simple, no catalyst required | [1] |

| Tetrabutylammonium Fluoride (TBAF) | THF | Room Temp | Very mild, high functional group tolerance | [1] |

| NaOH or KOH / DMSO | DMSO | Room Temp | One-pot from amidoxime and ester, superbase medium | [6][8] |

| Vilsmeier Reagent | CH₂Cl₂ | Room Temp | Activates both acid and intermediate for one-pot synthesis | [6][8] |

| PTSA-ZnCl₂ | Toluene | Reflux | Mild Lewis acid catalysis | [9] |

Secondary Retrosynthetic Disconnection: The Nitrile Oxide/[3+2] Route

An alternative and powerful strategy is the 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile.[1][8] This is a [3+2] cycloaddition, where a three-atom nitrile oxide component reacts with a two-atom nitrile component.

The Disconnection Logic

This approach involves disconnecting the O1—C5 and N2—C3 bonds, leading to a nitrile oxide (4) (from the R¹ precursor) and a nitrile (5) (from the R² precursor).

Caption: [3+2] retrosynthetic disconnection via the nitrile oxide pathway.

Causality and Strategic Choice

The primary reason to choose this route is regiochemical control . If you start with precursors R¹-CN and R²-COOH for the amidoxime route, you get a specific regioisomer. Using R¹-CNO and R²-CN in the cycloaddition route yields the same regioisomer. However, if your most accessible precursors are R¹-COOH and R²-CN, the cycloaddition route (generating R²-CNO from R²-CN) provides access to the other regioisomer, which might be difficult to obtain via the amidoxime pathway.

The main challenge of this method is the reactivity of the nitrile oxide intermediate, which is highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[8] Therefore, it is almost always generated in situ.

Experimental Protocol: In Situ Generation of Nitrile Oxide from an Aldoxime

Objective: To synthesize 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole.

Materials:

-

Benzaldoxime (1.0 equiv)

-

4-Chlorobenzonitrile (5.0 equiv, used as solvent/reagent)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Pyridine (catalytic amount)

-

Anhydrous Chloroform (CHCl₃)

Procedure:

-

Dissolve benzaldoxime (1.0 equiv) in a minimal amount of anhydrous chloroform.

-

Add N-Chlorosuccinimide (1.1 equiv) to the solution. Stir at room temperature for 30 minutes. This generates the intermediate hydroximoyl chloride.

-

Add 4-chlorobenzonitrile (5.0 equiv) to the mixture, followed by a catalytic amount of pyridine.

-

Heat the mixture to reflux and stir vigorously. The pyridine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the phenylnitrile oxide in situ.

-

The nitrile oxide immediately undergoes a 1,3-dipolar cycloaddition with the 4-chlorobenzonitrile. Monitor the reaction by TLC.

-

After completion (typically 8-12 hours), cool the reaction and remove the excess 4-chlorobenzonitrile under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole.

Conclusion

The retrosynthetic analysis of 3,5-disubstituted 1,2,4-oxadiazoles is dominated by two robust and complementary strategies. The amidoxime route is the workhorse of the field, leveraging the vast chemical space of available carboxylic acids and nitriles. Its reliability and the development of mild, one-pot protocols make it the default choice for most synthetic campaigns. The nitrile oxide cycloaddition route , while requiring more careful control over reactive intermediates, provides a critical alternative for accessing specific regioisomers that may be unobtainable otherwise. A thorough understanding of these two disconnection strategies empowers the medicinal chemist to design efficient and flexible synthetic routes, accelerating the discovery of novel therapeutics.

References

-

Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]

-

Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-415. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 39(10), 531–542. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. (Note: While not directly on synthesis, this provides context for the importance of the scaffold). [Link]

-

Yarovenko, V. N., Strizhakov, O. A., & Zavarzin, I. V. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3169. [Link]

-

Larsen, S. D., et al. (2018). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 29(6), 2038–2044. [Link]

-

Głowacka, I. E., Czekała, M., & Roznerski, T. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(19), 5966. [Link]

-

Reddy, T. R., & Kumar, M. S. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. [Link]

-

Sharma, R., & Kumar, V. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 198-205. [Link]

-

Sauerberg, P., et al. (1998). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 41(25), 4378–4384. [Link]

-

Kumar, A., & Kumar, A. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(19), 1435-1463. [Link]

-

Basnet, A., Thapa, P., Karki, R., Na, Y., & Jahng, Y. (2014). Design and Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Containing Retinoids from a Retinoic Acid Receptor Agonist. Molecules, 19(2), 2328–2341. [Link]

-

Pace, A., & Pibiri, I. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry, 15(15), 1335-1351. [Link]

-

ResearchGate. (n.d.).[9][10]-Oxadiazoles: Synthesis and Biological Applications. [Link]

-

ResearchGate. (n.d.). Amidoxime syntheses using hydroxylamine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 7. Design and Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Containing Retinoids from a Retinoic Acid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methyl-1,2,4-oxadiazole

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document provides a comprehensive technical guide on the multi-faceted spectroscopic characterization of 5-Bromo-3-methyl-1,2,4-oxadiazole. Moving beyond a simple recitation of data, this guide is structured to deliver field-proven insights, explaining the causality behind experimental choices and the logic of spectral interpretation. Every protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Abstract

5-Bromo-3-methyl-1,2,4-oxadiazole (CAS No: 960053-90-1) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the 1,2,4-oxadiazole core, a recognized bioisostere for amide and ester groups that can confer improved metabolic stability and pharmacokinetic properties to drug candidates.[1] The presence of a bromine atom provides a versatile synthetic handle for diversification through cross-coupling reactions.[1] Unambiguous structural confirmation and purity assessment are paramount for its effective use. This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—to achieve a definitive characterization of this compound.

The Strategic Importance of 5-Bromo-3-methyl-1,2,4-oxadiazole

The 1,2,4-oxadiazole moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The title compound, with its specific substitution pattern (a methyl group at C3 and a bromine at C5), offers a unique combination of electronic and steric properties. The bromine at the 5-position is particularly crucial, serving as a key point for late-stage functionalization, enabling the rapid generation of compound libraries for screening.[2] Therefore, a robust and validated analytical workflow is essential to confirm the identity and purity of this starting material, ensuring the reliability of downstream synthetic operations and biological assays.

Caption: Molecular Structure of 5-Bromo-3-methyl-1,2,4-oxadiazole

A Multi-Technique Approach to Spectroscopic Validation

No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for unequivocal characterization. This workflow ensures that orthogonal data points are collected, leading to a comprehensive and self-validating structural assignment.

Caption: Integrated Spectroscopic Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and number of magnetically active nuclei (primarily ¹H and ¹³C).

Causality Behind Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic molecules and its single, well-defined residual solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

¹H NMR: This experiment is fundamental for identifying all unique proton environments. The expected spectrum for 5-Bromo-3-methyl-1,2,4-oxadiazole is simple, anticipating only a single resonance for the methyl group. Its chemical shift is diagnostic of its attachment to the electron-withdrawing oxadiazole ring.

-

¹³C NMR: This experiment is crucial for confirming the carbon backbone. We expect three distinct signals: one for the methyl carbon and two for the heterocyclic ring carbons (C3 and C5). The chemical shifts of the ring carbons are highly indicative of the 1,2,4-oxadiazole system.[3]

Detailed Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm, centered around 100 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add a sufficient number of scans (typically 1024 or more) to achieve adequate signal-to-noise.

-

Predicted Spectral Data and Interpretation

Table 1: Predicted NMR Data for 5-Bromo-3-methyl-1,2,4-oxadiazole

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H | 2.5 - 2.8 | Singlet | -CH₃ | The methyl group is attached to an sp² carbon of the electron-deficient oxadiazole ring, leading to a downfield shift compared to an alkyl methyl group. |

| ¹³C | 10 - 15 | Quartet (coupled) | -CH₃ | Typical range for a methyl group attached to a heterocyclic ring. |

| ¹³C | 165 - 175 | Singlet (decoupled) | C3-CH₃ | The carbon is part of a C=N bond within the heterocyclic system. |

| ¹³C | 155 - 165 | Singlet (decoupled) | C5-Br | The C-Br bond and attachment to two heteroatoms influence the chemical shift, typically placing it slightly upfield of the other ring carbon. In related 1,3,4-oxadiazoles, ring carbons appear between 163-167 ppm.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Modes and Diagnostic Peaks

The key to interpreting the IR spectrum is to identify the characteristic absorption bands for the oxadiazole ring and the C-Br bond. The absence of certain bands (e.g., -OH, -NH, C=O) is also crucial for confirming purity.

-

C=N Stretching: This is a characteristic vibration for the oxadiazole ring and is expected to appear as a strong band in the 1600-1650 cm⁻¹ region.[6]

-

C-O-C Stretching: The ring contains ether-like linkages, which will give rise to stretching vibrations, typically in the 1000-1300 cm⁻¹ range.[6]

-

C-H Vibrations: The methyl group will exhibit C-H stretching just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

-

C-Br Stretching: The carbon-bromine stretch is expected in the far-IR region, typically between 600-500 cm⁻¹, and may be weak.

Detailed Experimental Protocol (FT-IR)

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and speed. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and ensure good contact with the crystal using the pressure arm.

-

Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing: The acquired spectrum should be baseline-corrected and displayed in absorbance or transmittance mode.

Expected IR Absorption Bands

Table 2: Expected IR Absorption Bands for 5-Bromo-3-methyl-1,2,4-oxadiazole

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2950 - 3050 | Medium-Weak | C-H Stretch | Methyl group |

| 1600 - 1650 | Strong | C=N Stretch | Oxadiazole ring |

| 1450 - 1470 | Medium | C-H Bend (asymmetric) | Methyl group |

| 1370 - 1380 | Medium | C-H Bend (symmetric) | Methyl group |

| 1000 - 1300 | Strong, multiple bands | C-O-C / N-O Stretch | Oxadiazole ring vibrations[6][7] |

| 800 - 900 | Medium | Ring Bending | Oxadiazole ring |

| 500 - 600 | Weak-Medium | C-Br Stretch | Carbon-Bromine bond |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. It is an exceptionally sensitive technique, critical for confirming the elemental composition.

Ionization and Fragmentation Pathways

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar heterocyclic compound, which should readily form a protonated molecule [M+H]⁺.

-

Molecular Ion Peak: The key feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum should show two peaks of almost equal intensity for the molecular ion, separated by 2 Da (e.g., at m/z 163 and 165 for the neutral radical cation M⁺·, or 164 and 166 for the protonated molecule [M+H]⁺).

-

Fragmentation: The 1,2,4-oxadiazole ring is relatively stable but can fragment under energetic conditions. A plausible fragmentation pathway involves the loss of the bromine atom, followed by ring cleavage.

Caption: Proposed ESI-MS Fragmentation Pathway

Detailed Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters:

-

Operate the mass spectrometer in positive ion mode.

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize the source temperature and gas flows (nebulizer and drying gas) to achieve a stable signal.

-

-

Data Acquisition: Acquire spectra over a mass range of m/z 50-300. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement to within 5 ppm, which can confirm the elemental formula.[8]

Predicted Mass Spectrum

Table 3: Predicted Key Ions in the Mass Spectrum

| m/z (for ⁷⁹Br/⁸¹Br) | Relative Intensity | Assignment |

| 164 / 166 | High | [M+H]⁺ (Protonated Molecule) |

| 163 / 165 | Moderate (in EI) | [M]⁺· (Radical Cation) |

| 84 | Variable | [M-Br]⁺ |

| 56 | Variable | [M-Br-CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation and the presence of chromophores.

Electronic Transitions in Heterocycles

The 1,2,4-oxadiazole ring is an aromatic heterocycle containing π-bonds and heteroatoms with non-bonding electrons. We can therefore expect two main types of electronic transitions:

-

π → π* transitions: These are typically high-energy, high-intensity absorptions.

-

n → π* transitions: These involve the promotion of a non-bonding electron (from N or O) to an anti-bonding π* orbital. They are lower in energy and intensity.

For related oxadiazole derivatives, the main absorption maxima (λmax) are often observed in the 220-240 nm range.[9][10]

Detailed Experimental Protocol

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline correction.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the spectrum from approximately 400 nm down to 200 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Expected UV-Vis Absorption Spectrum

A primary absorption maximum (λmax) is predicted to be in the range of 225 ± 10 nm , corresponding to the π → π* transition of the conjugated oxadiazole system.[10] A lower intensity shoulder, corresponding to the n → π* transition, may be observed at a longer wavelength.

Summary of Spectroscopic Data

The table below consolidates the expected key analytical data points for the definitive identification of 5-Bromo-3-methyl-1,2,4-oxadiazole.

Table 4: Consolidated Spectroscopic Data

| Technique | Parameter | Expected Value |

| ¹H NMR | δ (-CH₃) | 2.5 - 2.8 ppm (singlet) |

| ¹³C NMR | δ (Ring Carbons) | 155 - 175 ppm |

| IR | ν (C=N) | 1600 - 1650 cm⁻¹ |

| IR | ν (C-O-C) | 1000 - 1300 cm⁻¹ |

| MS | [M+H]⁺ (m/z) | 164 / 166 (1:1 ratio) |

| UV-Vis | λmax | ~225 nm |

Conclusion

The structural elucidation of 5-Bromo-3-methyl-1,2,4-oxadiazole requires a rigorous, multi-technique spectroscopic approach. By systematically applying NMR, IR, MS, and UV-Vis spectroscopy, as detailed in this guide, researchers can unambiguously confirm the molecule's identity, connectivity, and purity. The predictive data and standardized protocols herein serve as an authoritative benchmark for scientists and drug development professionals working with this valuable chemical intermediate, ensuring data integrity and facilitating the advancement of their research and development programs.

References

-

National Center for Biotechnology Information. (n.d.). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. PubChem. Retrieved from [Link]

-

Gimbert, Y., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Retrieved from [Link]

-

Suhail, H. T., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

-

Chemchart. (n.d.). 5-Bromo-3-methyl-1,2,4-oxadiazole (960053-90-1). Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. Retrieved from [Link]

-

Research Journal of Pharmaceutical Technology. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]

-

Sahu, N., et al. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Retrieved from [Link]

-

Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of Oxa-4-Py. Retrieved from [Link]

-

SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PubChem. Retrieved from [Link]

-

Nunes, C. M., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. PubChem. Retrieved from [Link]

-

Shokri, M., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. Scientific Reports. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. 5-Bromo-3-methyl-1,2,4-oxadiazole|CAS 960053-90-1 [benchchem.com]

- 2. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journalspub.com [journalspub.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journalspub.com [journalspub.com]

- 10. researchgate.net [researchgate.net]

Potential biological activities of 1,2,4-oxadiazole scaffolds.

An In-Depth Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Scaffolds

Authored by Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry over the last few decades.[1] First synthesized in 1884, this scaffold has evolved from a chemical curiosity to a privileged structure in drug discovery.[1] Its utility stems from its remarkable stability and its capacity to act as a bioisosteric replacement for amide and ester functionalities, enhancing pharmacokinetic properties like metabolic stability.[1] This guide provides a comprehensive exploration of the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the key experimental frameworks used to validate these activities, offering a technical resource for researchers and drug development professionals.

The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a versatile building block in drug design. Its aromatic nature and the specific arrangement of its heteroatoms—one oxygen and two nitrogens—allow it to engage in various non-covalent interactions, including hydrogen bonding, with biological macromolecules.[2] This ability to mimic the interactions of more labile functional groups like esters and amides, while resisting enzymatic hydrolysis, makes it an attractive component for developing more robust drug candidates.[1]

General Synthesis Strategy

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester).[3] This modular approach allows for extensive diversification at both the C3 and C5 positions of the oxadiazole ring, facilitating the exploration of structure-activity relationships.

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

Anticancer Activities: Targeting Uncontrolled Cell Proliferation

The 1,2,4-oxadiazole scaffold is a core component in a multitude of compounds demonstrating potent anticancer activity against various human cancer cell lines.[2][4] These derivatives employ diverse mechanisms to induce cancer cell death, including apoptosis induction, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[5][6]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which 1,2,4-oxadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Caspases, a family of cysteine proteases, are central executioners of this process.[5] Several studies have shown that 1,2,4-oxadiazole compounds can act as potent activators of effector caspases, particularly caspase-3, leading to the systematic dismantling of the cancer cell.[5]

Another key target is histone deacetylase (HDAC). One notable 1,2,4-oxadiazole derivative, compound 27 from a study, showed potent HDAC inhibitory activity with IC₅₀ values ranging from 9.8 to 44.9 nM.[6] This compound induced G1 cell cycle arrest and apoptosis in Jeko-1 cells and demonstrated a 50% reduction in tumor growth in a Burkitt's lymphoma Daudi xenograft model.[6]

Structure-Activity Relationship (SAR) Insights

SAR studies provide critical insights into how chemical structure influences biological activity. For 1,2,4-oxadiazole-based anticancer agents, the nature and position of substituents on the aryl rings attached to the core are paramount.

-

Influence of Electron-Donating/Withdrawing Groups: The presence of electron-donating groups, such as 3,4,5-trimethoxy on a phenyl ring attached to the oxadiazole, has been shown to significantly enhance anticancer activity.[4] Conversely, replacing this with a less potent electron-donating group (e.g., 4-methoxy) can reduce activity. Interestingly, the introduction of an electron-withdrawing group like a 4-chloro substituent can increase activity against specific cell lines, such as breast cancer lines.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 1,2,4-oxadiazole derivatives against various human cancer cell lines.

| Compound ID | Substituent Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7a | Unsubstituted Phenyl | A549 (Lung) | 0.18 ± 0.019 | [4] |

| 7a | Unsubstituted Phenyl | MCF-7 (Breast) | 0.76 ± 0.044 | [4] |

| Compound 2 | Quinoline derivative | MCF-7 (Breast) | 0.11 ± 0.04 | |

| Compound 2 | Quinoline derivative | A549 (Lung) | 0.23 ± 0.011 | |

| Compound 27 | HDAC Inhibitor | MM1S (Multiple Myeloma) | 0.0098 - 0.0449 | [6] |

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. The 1,2,4-oxadiazole scaffold has been successfully incorporated into molecules designed to curb inflammatory responses.[2][4][7]

Mechanism of Action: NF-κB Pathway Inhibition

A critical signaling pathway in inflammation is mediated by the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[9] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8][9]

Certain 1,2,4-oxadiazole analogues of resveratrol have demonstrated potent anti-inflammatory activity by directly inhibiting the NF-κB pathway.[10] One such compound, featuring two para-hydroxyphenyl moieties attached to the oxadiazole ring, was found to be a more potent inhibitor of NF-κB activation than resveratrol itself.[10]

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazoles.

Antimicrobial and Antifungal Activities

The rise of drug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[3] The 1,2,4-oxadiazole nucleus has been identified as a key pharmacophore in compounds with a broad spectrum of activity against bacteria and fungi.[3][7][11]

Antibacterial and Antifungal Potential

Derivatives have shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Klebsiella pneumoniae.[11] In the realm of antifungal agents, 1,2,4-oxadiazoles have been designed as succinate dehydrogenase (SDH) inhibitors, a proven target for fungicides.[7]

Data Summary: Antifungal Efficacy

The following table highlights the antifungal activity of specific 1,2,4-oxadiazole derivatives against plant pathogenic fungi.

| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Reference |

| 4f | Exserohilum turcicum | 29.14 | [7] |

| 4f | Colletotrichum capsica | 8.81 | [7] |

| 4q | Rhizoctonia solani | 38.88 | [7] |

| 4q | Colletotrichum capsica | 41.67 | [7] |

Neuroprotective Applications: Combating Alzheimer's Disease

Neurodegenerative disorders like Alzheimer's disease (AD) represent a significant challenge for modern medicine. Research has uncovered the potential of 1,2,4-oxadiazole derivatives as multi-target agents for AD treatment.[12][13]

Multi-Target Strategy for Alzheimer's Disease

The pathology of AD is complex, involving cholinergic deficit, oxidative stress, and protein aggregation. An effective therapeutic strategy may therefore require hitting multiple targets. 1,2,4-oxadiazole derivatives have been synthesized that exhibit excellent inhibitory activity against acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[12][13] Several compounds have shown potency greater than the standard drug, donepezil.[13] Furthermore, certain derivatives also possess antioxidant properties and the ability to inhibit monoamine oxidase-B (MAO-B), another key enzyme in neurodegeneration.[13]

| Compound ID | Target Enzyme | IC₅₀ (µM) | Comparison | Reference |

| 1b, 2a-c, 3b, 4a-c, 5a-c | Acetylcholinesterase (AChE) | 0.00098 - 0.07920 | More potent than Donepezil | [12] |

| 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | Acetylcholinesterase (AChE) | 0.0158 - 0.121 | Up to 7.78x more potent than Donepezil | [13] |

| 4b, 9b | Antioxidant (DPPH assay) | 59.25, 56.69 | More potent than Ascorbic Acid | [13] |

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity, described protocols must be self-validating. The following are standardized, step-by-step methodologies for assessing the biological activities discussed.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to inhibit cancer cell proliferation.

Causality: The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol determines the efficacy of a compound against filamentous fungi.[7]

Causality: This method directly measures the compound's ability to inhibit the physical growth of the fungal mycelium on a solid nutrient medium.

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Pour the amended PDA into sterile Petri dishes.

-

Fungal Inoculation: Place a small disc (e.g., 5 mm diameter) of a young, actively growing fungal culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate (containing only the solvent) has reached a significant diameter.

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value, which is the concentration that causes a 50% reduction in mycelial growth.

Conclusion and Future Outlook

The 1,2,4-oxadiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its robust chemical nature and bioisosteric properties have enabled the development of a vast library of compounds with a remarkable breadth of biological activities. From potent anticancer agents that induce apoptosis to multi-target neuroprotective compounds for Alzheimer's disease, the versatility of this heterocycle is evident. Future research will likely focus on refining the selectivity of these compounds, exploring novel biological targets, and leveraging computational tools to design next-generation 1,2,4-oxadiazole-based therapeutics with enhanced efficacy and safety profiles.

References

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

-

Pandey, H., & Chourasiya, R. K. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. (2021). MDPI. [Link]

-

Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 114. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). MDPI. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed. [Link]

-

S, S., M, M., A, M., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules (Basel, Switzerland), 25(23), 5753. [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024). [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2023). MDPI. [Link]

-

Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Online Journal of Public Health. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular diversity, 26(4), 2379–2401. [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2024). RSC Publishing. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (1990). Journal of Medicinal Chemistry. [Link]

-

Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. (2020). PubMed. [Link]

-

Gerbino, D. C., et al. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. PubMed. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2020). PubMed. [Link]

-

Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. (2015). ResearchGate. [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review). (2017). ResearchGate. [Link]

-

NF-κB. (n.d.). Wikipedia. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: The Strategic Use of 5-Bromo-3-methyl-1,2,4-oxadiazole in Fragment-Based Drug Design

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) to identify weak but highly efficient binders to a biological target.[3] These initial "hits" serve as starting points for rational, structure-guided evolution into potent, lead-like molecules.[4][5] This approach offers several advantages, including a more thorough exploration of chemical space with smaller libraries and the generation of leads with superior physicochemical properties.[2]

Within the vast landscape of chemical fragments, halogenated compounds, particularly brominated fragments, have emerged as exceptionally valuable tools.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of a specific, high-value fragment: 5-Bromo-3-methyl-1,2,4-oxadiazole . We will explore its unique properties, its role in screening campaigns, and provide detailed protocols for its application in key biophysical assays, culminating in strategies for hit-to-lead progression.

The Profile of a Privileged Fragment: 5-Bromo-3-methyl-1,2,4-oxadiazole

5-Bromo-3-methyl-1,2,4-oxadiazole is a versatile building block for several reasons that make it an exemplary fragment for FBDD campaigns.[8]

-

The 1,2,4-Oxadiazole Core: This heterocyclic ring is a well-recognized bioisostere for ester and amide functionalities.[8] Its inclusion in a molecule can enhance metabolic stability and improve pharmacokinetic profiles by replacing more labile groups, a critical consideration in drug design.[8] The 1,2,4-oxadiazole moiety itself has been found in numerous biologically active compounds, demonstrating its privileged nature in medicinal chemistry.[9][10][11][12]

-

The Strategic Bromine Atom: The bromine atom is the fragment's key feature for FBDD.

-

Enhanced Hit-Rates & Halogen Bonding: Halogenation of fragments can significantly increase hit rates in screening campaigns.[6][9] Bromine can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen on the protein target, which can contribute to binding affinity and specificity.[6][7][13]

-

A Biophysical Beacon: In X-ray crystallography, the high electron density of the bromine atom produces a strong anomalous scattering signal.[6][14][15] This allows for the unambiguous identification of the fragment's position and orientation within the protein's binding site, even in cases of weak binding or low occupancy, which is a common challenge with fragments.[6][15]

-

A Handle for Chemical Elaboration: The bromine atom provides a reactive handle for subsequent medicinal chemistry efforts.[8] It can be readily functionalized through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the "growing" of the fragment into a more potent lead compound.[8]

-

Physicochemical Properties

A successful fragment must adhere to the "Rule of Three" to ensure it has the appropriate characteristics for FBDD. 5-Bromo-3-methyl-1,2,4-oxadiazole and its isomer fit well within these parameters.

| Property | Value (for C3H3BrN2O) | "Rule of Three" Guideline |

| Molecular Weight (MW) | ~163 g/mol [16][17] | ≤ 300 Da |

| cLogP | ~1.6[17] | ≤ 3 |

| Hydrogen Bond Acceptors | 3[16][17] | ≤ 3 |

| Hydrogen Bond Donors | 0[16][17] | ≤ 3 |

| Rotatable Bonds | 0[16] | ≤ 3 |

Table 1: Physicochemical properties of 5-Bromo-3-methyl-1,2,4-oxadiazole's isomer (3-bromo-5-methyl-1,2,4-oxadiazole) in the context of the "Rule of Three" for fragment-based drug design.

Experimental Workflows and Protocols

The successful application of 5-Bromo-3-methyl-1,2,4-oxadiazole in an FBDD campaign requires a multi-stage, biophysically driven approach. The following diagram illustrates a typical workflow.

Figure 1: A generalized workflow for a fragment-based drug design campaign utilizing 5-Bromo-3-methyl-1,2,4-oxadiazole.

Protocol 1: Synthesis of 5-Bromo-3-methyl-1,2,4-oxadiazole

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, commonly proceeding through the reaction of an amidoxime with an acylating agent followed by cyclodehydration.[8]

Principle: This protocol adapts a general and robust method. It begins with the conversion of acetonitrile to its corresponding amidoxime. This intermediate is then acylated with bromoacetic anhydride (or a related activated bromoacetyl species) and subsequently cyclized under thermal or dehydrating conditions to yield the target fragment.

Materials:

-

Acetonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Bromoacetic anhydride

-

Pyridine or another suitable base

-

Toluene or a high-boiling solvent

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

-

Preparation of Acetamidoxime: a. Dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water). b. Add a base, such as sodium carbonate, portion-wise until the solution is basic. c. Add acetonitrile to the reaction mixture. d. Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC). e. Cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude acetamidoxime can often be used directly in the next step.

-

Acylation and Cyclization to form 5-Bromo-3-methyl-1,2,4-oxadiazole: a. Dissolve the crude acetamidoxime in a suitable solvent like toluene or pyridine. b. Cool the solution in an ice bath. c. Slowly add bromoacetic anhydride (or a pre-formed bromoacetyl chloride) to the cooled solution. d. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to drive the cyclodehydration. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction mixture and perform an aqueous workup to remove any remaining acids and base. g. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate. h. Purify the crude product by flash column chromatography on silica gel to yield pure 5-Bromo-3-methyl-1,2,4-oxadiazole.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The purity should be >95% for use in biophysical screening assays.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening due to its low protein consumption and ability to provide real-time binding kinetics.[18][19][20][21]

Principle: The target protein is immobilized on a sensor chip. A solution containing 5-Bromo-3-methyl-1,2,4-oxadiazole is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response unit (RU) change.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Purified target protein (>95% purity)

-

5-Bromo-3-methyl-1,2,4-oxadiazole stock solution (e.g., 100 mM in DMSO)

-

Running buffer (e.g., HBS-EP+) with 1-5% DMSO

Step-by-Step Methodology:

-

Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface using a 1:1 mixture of EDC/NHS. c. Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level (typically 5,000-10,000 RU). d. Deactivate any remaining active esters with an injection of ethanolamine. e. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

-

Fragment Screening: a. Prepare a dilution series of 5-Bromo-3-methyl-1,2,4-oxadiazole in running buffer. A typical screening concentration is 100-200 µM. b. Inject the fragment solution over the reference and active flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). c. Include buffer-only injections periodically for double referencing. d. A positive "hit" is identified by a clear, concentration-dependent binding response on the active flow cell that is significantly above the reference cell signal.

-

Data Analysis: a. Subtract the reference flow cell data and buffer blank injections from the active flow cell data. b. For initial hits, perform a full dose-response analysis by injecting a range of fragment concentrations (e.g., 1 µM to 500 µM). c. Fit the steady-state binding data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Self-Validation: True hits should exhibit a dose-dependent, saturable binding curve. The binding should be reversible, with the signal returning to baseline during the dissociation phase. Orthogonal validation is required to confirm hits.[18]

Protocol 3: Hit Validation and Structural Elucidation by X-ray Crystallography

Crystallography provides the ultimate validation of a fragment hit by showing precisely where and how it binds to the target.[18][22][23] The bromine atom in 5-Bromo-3-methyl-1,2,4-oxadiazole is a powerful tool in this context.[6][14]

Principle: Crystals of the target protein are soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal and binds to the protein. X-ray diffraction data is then collected. The bromine atom's anomalous scattering signal helps to precisely locate the fragment in the electron density map.[6][15]

Materials:

-

High-quality crystals of the target protein.

-

5-Bromo-3-methyl-1,2,4-oxadiazole.

-

Cryoprotectant solution compatible with the protein crystals.

-

Access to a synchrotron beamline with a tunable wavelength for anomalous data collection.

Step-by-Step Methodology:

-

Crystal Soaking: a. Prepare a soaking solution by dissolving 5-Bromo-3-methyl-1,2,4-oxadiazole into a solution mimicking the crystal mother liquor, often supplemented with cryoprotectant. A high concentration (e.g., 10-50 mM) is typically required to ensure saturation of the binding site.[24] b. Transfer a protein crystal into a drop of the soaking solution. c. Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.

-

Data Collection: a. Retrieve the soaked crystal and flash-cool it in liquid nitrogen. b. Mount the crystal on the goniometer at the synchrotron beamline. c. Collect a full diffraction dataset. Crucially, collect data at a wavelength near the bromine absorption edge (~0.92 Å) to maximize the anomalous signal.

-

Structure Solution and Refinement: a. Process the diffraction data. b. Solve the structure using molecular replacement with a known structure of the protein. c. Calculate an anomalous difference Fourier map. This map will show strong peaks corresponding to the positions of the bromine atoms. d. Use the anomalous peak to unambiguously place the 5-Bromo-3-methyl-1,2,4-oxadiazole fragment into the electron density. e. Refine the structure of the protein-fragment complex.

Self-Validation: The presence of a strong peak in the anomalous difference map co-localizing with clear, interpretable electron density for the entire fragment is definitive proof of binding and its specific orientation.[6]

Figure 2: Workflow for X-ray crystallography with a brominated fragment.

From Hit to Lead: Leveraging the Fragment for Optimization

Once a validated structural model of the 5-Bromo-3-methyl-1,2,4-oxadiazole bound to the target is obtained, the hit-to-lead phase begins.[4] The goal is to increase affinity and selectivity while maintaining drug-like properties.

Fragment Growing: This is the most common strategy and is particularly well-suited for this fragment.[5] The structural data will reveal vectors on the fragment that point towards unoccupied pockets in the binding site. The bromine atom on the 5-position of the oxadiazole ring is the primary vector for growth.

-

Suzuki Coupling: Reacting the bromo-oxadiazole with various boronic acids can introduce a wide range of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of amine-containing substituents.

-

Sonogashira Coupling: This enables the addition of alkyne-containing groups, providing linear vectors for probing deep pockets.

The choice of reactants for these coupling reactions should be guided by the structural information to add chemical moieties that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, thereby increasing binding affinity. This iterative process of chemical synthesis and biological testing, guided by structural biology, is the essence of FBDD-driven lead optimization.[25][26]

Conclusion

5-Bromo-3-methyl-1,2,4-oxadiazole is more than just a small molecule; it is a sophisticated tool for modern drug discovery. Its combination of a metabolically robust bioisostere core with a strategically placed bromine atom provides medicinal chemists with a fragment that is not only likely to yield high-quality hits but is also pre-configured for efficient biophysical characterization and subsequent chemical optimization. By following the integrated workflows and protocols outlined in this note, researchers can effectively harness the power of this privileged fragment to accelerate their journey from an initial hit to a promising lead candidate.

References

-

Patel, D., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Retrieved from [Link]

-

Chemchart. (n.d.). 5-Bromo-3-methyl-1,2,4-oxadiazole (960053-90-1). Retrieved from [Link]

-

Patel, M. R., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Drug Development and Research, 4(4), 255-263. Retrieved from [Link]

-

Sagan, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2389. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

-

Tiefenbrunn, T., et al. (2014). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical Biology & Drug Design, 83(2), 141-148. Retrieved from [Link]

-

Chemchart. (n.d.). 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3). Retrieved from [Link]

-

Scott, J. S., et al. (2017). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. ChemRxiv. Retrieved from [Link]

-

Heidel, J., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry, 7, 9. Retrieved from [Link]

-

Takeuchi, K., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 841, 209-226. Retrieved from [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. Retrieved from [Link]

-

Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(9), 443-447. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methyl-1,2,4-oxadiazole. Retrieved from [Link]

-

De-Sheng, L., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biophysical Reviews, 11(2), 193-200. Retrieved from [Link]

-

Schiebel, J., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Scientific Reports, 10(1), 14459. Retrieved from [Link]

-

de Souza, T. B., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. Retrieved from [Link]

-

Mestrelab Research. (2023). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Retrieved from [Link]

-

Thomas, M., et al. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Medicinal Research Reviews, 42(4), 1592-1617. Retrieved from [Link]

-

Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. Analytical Biochemistry, 361(1), 1-6. Retrieved from [Link]

-

Kumar, K. A., et al. (2012). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical Biology & Drug Design, 82(5), 599-606. Retrieved from [Link]

-

Schiebel, J., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. ResearchGate. Retrieved from [Link]

-

Heidel, J., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers. Retrieved from [Link]

-

PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

-

Kaur, R., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Current Drug Discovery Technologies, 17(4), 438-455. Retrieved from [Link]

-

Singh, P., et al. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 22(10), 832-843. Retrieved from [Link]

-

Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research, 4(4), 1782-1791. Retrieved from [Link]

-

SARomics. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]

-

Carterra. (2024). Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays. Retrieved from [Link]

-

Arnold, E., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. The AAPS Journal, 16(5), 965-973. Retrieved from [Link]

-

D'Annessa, I., et al. (2020). Privileged 1,2,4-Oxadiazoles in Anticancer Drug Design: Novel 5-Aryloxymethyl-1,2,4-oxadiazole Leads for Prostate Cancer Therapy. Molecules, 25(11), 2635. Retrieved from [Link]

-

Singh, P., et al. (2025). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. ResearchGate. Retrieved from [Link]

-

Kalyani, A., et al. (2025). A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. ACS Omega, 7(19), 16428-16441. Retrieved from [Link]

-

Ci, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 183. Retrieved from [Link]

-

Ceccon, A., et al. (2019). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 6, 18. Retrieved from [Link]

-

McMaster Demystifying Medicine. (2023). What is X-Ray Crystallography?. Retrieved from [Link]

-

Wilcken, R., et al. (2013). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Journal of Medicinal Chemistry, 56(4), 1363-1388. Retrieved from [Link]

Sources

- 1. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 17. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 22. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 5-Bromo-3-methyl-1,2,4-oxadiazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-methyl-1,2,4-oxadiazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome low conversion and other challenges in your cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.

General Troubleshooting

Question: Why is my cross-coupling reaction of 5-Bromo-3-methyl-1,2,4-oxadiazole resulting in consistently low conversion?

Answer: Low conversion in cross-coupling reactions involving 5-Bromo-3-methyl-1,2,4-oxadiazole can stem from several factors, often related to the electron-deficient nature of the oxadiazole ring and the stability of the catalytic species. Here’s a breakdown of potential causes and solutions:

-

Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.[1] The choice of ligand is crucial for stabilizing the Pd(0) catalyst and facilitating the catalytic cycle.[2]

-

Suboptimal Reaction Conditions: The base, solvent, and temperature play a significant role in the reaction outcome.[3][4][5] For electron-deficient substrates, these parameters must be carefully optimized.

-

Side Reactions: Competing side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partner (e.g., boronic acid) can consume starting materials and reduce the yield of the desired product.[6][7]

-

Substrate or Reagent Degradation: While the 1,2,4-oxadiazole ring is generally stable, it can be susceptible to cleavage under certain conditions.[8] Additionally, the organometallic coupling partner (e.g., boronic acid) can degrade, especially at elevated temperatures.

To address these issues, a systematic approach to troubleshooting is recommended. Start by ensuring the quality and purity of your reagents and solvents. Then, focus on optimizing the core components of the reaction: the catalyst system (palladium source and ligand), the base, and the solvent.

Below is a troubleshooting workflow to guide your optimization process:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions of Aryl Bromides

Welcome to the Technical Support Center dedicated to a persistent challenge in modern synthetic chemistry: the undesired dehalogenation of aryl bromides in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter this yield-reducing side reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the mechanisms of dehalogenation and, more importantly, a range of practical strategies to suppress it. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.

Understanding the Enemy: The Dehalogenation Side Reaction